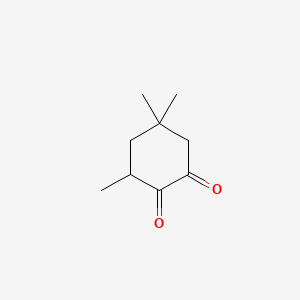

3,5,5-Trimethylcyclohexane-1,2-dione

Description

Contextualizing Cyclic Diketones in Organic Chemistry

Cyclic diketones are a significant class of dicarbonyl compounds that serve as versatile intermediates in organic synthesis. researchgate.net Their importance stems from their high reactivity, which allows for the construction of various molecular architectures, particularly heterocyclic compounds. ijcrt.org Depending on the relative positions of the two carbonyl groups (e.g., 1,2-, 1,3-, or 1,4-), their chemical behavior and synthetic applications can vary significantly.

For instance, cyclic 1,3-diketones, such as 1,3-cyclohexanedione (B196179) and its derivative 5,5-dimethyl-1,3-cyclohexanedione (dimedone), are well-studied building blocks. researchgate.net They readily undergo enolization and can act as nucleophiles in a variety of reactions, including Michael additions, aldol (B89426) condensations, and multicomponent reactions to form complex heterocyclic systems. wikipedia.orgijcrt.org The reactivity of these compounds makes them valuable precursors for bicyclic and polycyclic structures. researchgate.net

Significance of Vicinal Diketones in Synthetic Strategies

Vicinal diketones, also known as 1,2-diketones, possess a unique structural feature: two adjacent, electron-withdrawing carbonyl groups. wikipedia.org This arrangement leads to a longer carbon-carbon bond between the carbonyls compared to a typical single bond, a result of electrostatic repulsion between the partially positive carbonyl carbons. wikipedia.org

A key characteristic of cyclic 1,2-diketones is their ability to exist in an enol tautomeric form, often referred to as a diosphenol. nih.gov This tautomerism is significant because the enol hydroxyl group exhibits substantial nucleophilicity, similar to that of phenols, which can be exploited in synthetic strategies. nih.gov This reactivity is pivotal for creating new carbon-carbon bonds. For example, diosphenols can act as nucleophiles in asymmetric allylic alkylation reactions, which, followed by a Claisen rearrangement, can lead to the stereoselective installation of carbon substituents. nih.gov Furthermore, the condensation of 1,2-diketones with bifunctional nucleophiles like urea (B33335) or amines is a common strategy for synthesizing various heterocycles, such as imidazoles. wikipedia.org

Overview of 3,5,5-Trimethylcyclohexane-1,2-dione's Research Profile

This compound, identified by the CAS Number 57696-89-6, is a specific vicinal diketone whose research interest is linked to its synthesis and potential applications. chemicalbook.com It is also known by synonyms such as 4,4,6-trimethylcyclohexanedione and is sometimes referred to as nicotinone due to its natural occurrence in tobacco leaves, where it contributes a coffee-like aroma. hsppharma.com

The primary route for its chemical synthesis starts from isophorone (B1672270) (3,5,5-trimethylcyclohex-2-en-1-one), an α,β-unsaturated cyclic ketone. chemicalbook.comwikipedia.org Isophorone itself is a high-volume industrial chemical produced via the self-condensation of acetone. mdpi.com The synthesis of this compound involves the oxidation of isophorone. chemicalbook.com

In terms of research applications, this compound serves as a precursor in the synthesis of more complex molecules. Notably, it has been used in the preparation of tetrahydro-carbazolone analogs, which have been investigated as potential inhibitors of the hepatitis C virus. chemicalbook.com This highlights its role as a valuable intermediate in medicinal chemistry research.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 57696-89-6 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 89-92 °C |

| Boiling Point | 214.6 °C at 760 mmHg |

| Density | 0.976 g/cm³ |

| Flash Point | 77.1 °C |

Data sourced from multiple references. hsppharma.comthegoodscentscompany.comchemsrc.comscbt.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5,5-trimethylcyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUZZYGESXCTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863466 | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57696-89-6 | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57696-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5,5 Trimethylcyclohexane 1,2 Dione

Established Synthetic Routes

The formation of 3,5,5-Trimethylcyclohexane-1,2-dione is primarily accomplished through the oxidation of a suitable precursor or the chemical modification of a readily available starting material like isophorone (B1672270). These methods are categorized into direct oxidation approaches and multi-step synthetic sequences.

Oxidation-based Syntheses

Oxidation reactions form the cornerstone of synthesizing 1,2-dicarbonyl compounds from their corresponding monoketone or other precursors. The introduction of a second carbonyl group adjacent to the existing one requires specific and powerful oxidizing agents.

The use of the permanganate(VII) ion (MnO₄⁻) is a classical method for the oxidation of organic compounds. Historical chemical literature documents the synthesis of this compound from isophorone using this potent oxidizing agent. The reaction is typically conducted at a reduced temperature of 0°C, followed by distillation of the acidified reaction mixture. This transformation highlights the ability of the permanganate (B83412) ion to effect complex oxidations on unsaturated cyclic systems.

| Reactant | Oxidizing Agent | Key Conditions | Product |

| Isophorone | Permanganate(VII) ion | 0°C, followed by acidic workup | This compound |

This table illustrates the general conditions for the permanganate-based synthesis.

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of a methylene (B1212753) group adjacent (in the α-position) to a carbonyl group, a transformation known as the Riley oxidation. This reaction is a direct method for converting cyclic ketones into their corresponding 1,2-diones. For instance, cyclohexanone (B45756) can be oxidized to cyclohexane-1,2-dione using selenium dioxide. The generally accepted mechanism for this reaction involves the enol form of the ketone attacking the electrophilic selenium center. This is followed by a rearrangement and hydrolysis to yield the dicarbonyl product.

The reaction typically proceeds as follows:

Substrate: 3,5,5-Trimethylcyclohexan-1-one Reagent: Selenium Dioxide (SeO₂) Product: this compound

| Step | Description |

| 1 | Enolization of the ketone. |

| 2 | Attack of the enol on selenium dioxide. |

| 3 | Rearrangement and elimination of water. |

| 4 | Hydrolysis to the 1,2-dione. |

This interactive table outlines the generally accepted steps in a Riley oxidation.

The specified outline includes the formation of bridged selenabicyclic compounds as an intermediate step. However, a thorough review of the scientific literature on the selenium dioxide oxidation of ketones (the Riley oxidation) does not indicate the formation of bridged selenabicyclic compounds as a typical or proposed intermediate. The widely accepted mechanism proceeds through an ene reaction and a nih.govresearchgate.net-sigmatropic rearrangement of an allylic seleninic acid intermediate, which does not involve a bridged bicyclic structure containing selenium. Therefore, this subsection of the outline is not supported by currently available chemical literature for this specific reaction.

Selenium Dioxide Oxidation of Cyclohexane (B81311) Derivatives

Multi-step Conversion Strategies

Complex molecules can be synthesized through a sequence of reactions, starting from readily available and often inexpensive materials.

Isophorone is a widely available α,β-unsaturated cyclic ketone that serves as a versatile starting material for the synthesis of this compound. This conversion is a multi-step process that first requires the saturation of the carbon-carbon double bond, followed by the oxidation of the resulting saturated ketone.

The initial step is the selective hydrogenation of isophorone to yield 3,5,5-trimethylcyclohexan-1-one. This reduction can be achieved with high efficiency using various catalytic systems, such as Raney Nickel in a suitable solvent like tetrahydrofuran (B95107) (THF), where conversions can reach 100% with selectivities for the desired saturated ketone being as high as 98.1%. nih.gov

Once 3,5,5-trimethylcyclohexan-1-one is obtained, it can be subjected to an oxidation reaction, as described in the sections above (e.g., using selenium dioxide), to introduce the second carbonyl group at the adjacent position, thus forming the target molecule, this compound.

| Step | Reactant | Reagent(s) | Product |

| 1 | Isophorone | H₂ / Catalyst (e.g., Raney Ni) | 3,5,5-Trimethylcyclohexan-1-one |

| 2 | 3,5,5-Trimethylcyclohexan-1-one | Oxidizing Agent (e.g., SeO₂) | This compound |

This table outlines the two-step synthetic sequence from isophorone.

Enzymatic Asymmetric Reduction Systems (Related Compounds)

The asymmetric reduction of cyclic ketones and enones is a pivotal transformation in organic synthesis for producing chiral building blocks. Enzymes, with their inherent stereoselectivity, offer a powerful tool for these reactions.

Old Yellow Enzyme from Saccharomyces cerevisiae

Old Yellow Enzyme (OYE), a flavin mononucleotide (FMN)-containing oxidoreductase first isolated from brewer's yeast (Saccharomyces cerevisiae), is a well-studied biocatalyst for the asymmetric reduction of activated carbon-carbon double bonds. pnas.orgnih.gov OYEs catalyze the stereoselective hydrogenation of electron-deficient alkenes, such as those found in α,β-unsaturated ketones, aldehydes, and other carbonyl compounds. researchgate.netmdpi.com

The catalytic mechanism follows a bi-bi ping-pong pathway. mdpi.com In the first half-reaction, the FMN cofactor is reduced by a hydride transfer from the nicotinamide (B372718) cofactor NAD(P)H. mdpi.comtudelft.nl In the subsequent oxidative half-reaction, a hydride is transferred from the reduced flavin's N5-atom to the β-carbon of the α,β-unsaturated substrate. tudelft.nl A proton is then donated to the α-carbon, typically by a tyrosine residue in the active site, completing the trans-addition across the double bond. pnas.orgnih.gov

The substrate scope of OYE is broad, though it shows a preference for certain structural features. For instance, increasing alkyl substitution at the β-carbon of a cyclic enone can sterically hinder the hydride transfer, leading to a marked decrease in the reduction rate. nih.gov The enzyme is effective in the chemo- and stereoselective reduction of various 2- and 3-alkyl-substituted 2-cyclohexenones, yielding saturated ketones with high enantiomeric excess. researchgate.net

Table 1: Substrate Scope and Stereoselectivity of Old Yellow Enzyme (OYE1) in the Reduction of Cyclic Enones

| Substrate | Product Configuration | Key Findings |

| 2-Cyclohexenone | (S)-Cyclohexanone | OYE catalyzes the reduction of the olefinic bond. nih.gov |

| 2-Methyl-2-cyclohexenone | (2R)-Methylcyclohexanone | Demonstrates stereoselectivity for α-substituted enones. |

| 3-Methyl-2-cyclohexenone | (3S)-Methylcyclohexanone | β-substitution is tolerated, yielding products with high stereopurity. researchgate.net |

| α,β-Unsaturated Aldehydes | Saturated Aldehydes | The enzyme is also active on acyclic α,β-unsaturated aldehydes. nih.gov |

Corynebacterium aquaticum M-13 Reductase

Reductases from various microorganisms provide a diverse toolbox for stereoselective carbonyl reductions. A notable example is the NAD(H)-linked reductase isolated from the soil bacterium Corynebacterium aquaticum M-13. This enzyme demonstrates remarkable regio- and stereoselectivity in the reduction of prochiral diones. asm.org

Specifically, this reductase, known as levodione (B1250081) reductase (LVR), catalyzes the reversible oxidoreduction between (6R)-2,2,6-trimethyl-1,4-cyclohexanedione (levodione) and (4R)-hydroxy-(6R)-2,2,6-trimethylcyclohexanone (actinol). nih.govasm.org The reaction is highly selective, targeting the carbonyl group at the C-4 position of levodione to produce actinol, a valuable chiral intermediate for natural product synthesis. asm.org

Structural and mutational studies have provided insight into the enzyme's stereospecificity. The crystal structure of LVR reveals that it belongs to the short-chain alcohol dehydrogenase/reductase (SDR) family. nih.gov Modeling of the active site suggests that an electrostatic interaction between the residue Glutamic acid-103 (Glu-103) and the substrate is critical for determining stereospecificity. nih.gov

Table 2: Impact of Glu-103 Mutation on Levodione Reductase (LVR) Activity

| Enzyme Variant | Relative Km Value (Increase vs. Wild-Type) | Enantiomeric Excess (ee) of Product |

| Wild-Type LVR | 1x | 95% |

| E103A (Alanine) | 2-6x | 60% |

| E103Q (Glutamine) | 2-6x | 60% |

| E103D (Aspartic Acid) | 2-6x | 60% |

Data compiled from studies on the role of active site residues in determining LVR stereospecificity. nih.govresearchgate.net

Novel Synthetic Approaches and Catalyst Development

Beyond direct enzymatic reductions, modern synthetic chemistry leverages the integration of biocatalysis with traditional chemical methods and the development of new stereoselective pathways.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic transformations within a single synthetic sequence. nih.gov This approach utilizes the high selectivity and mild reaction conditions of biocatalysts for challenging steps, such as asymmetric reductions or selective functionalizations, while employing robust chemical reactions for scaffold construction or functional group manipulations. mdpi.com

A hypothetical chemo-enzymatic synthesis of a chiral analogue of this compound could involve:

Chemical Oxidation: A readily available precursor like isophorone could be chemically oxidized to introduce the second carbonyl group, potentially forming an α,β-unsaturated diketone.

Enzymatic Reduction: The resulting prochiral intermediate could then be subjected to a stereoselective reduction using an ene-reductase like OYE or a carbonyl reductase. This step would establish the desired chirality at one or more stereocenters, yielding an optically active hydroxy ketone or diketone.

This strategy allows for the efficient creation of complex chiral molecules by leveraging the unique capabilities of both synthetic realms. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Analogues

The development of methods for the stereoselective synthesis of chiral analogues of cyclic ketones is crucial for drug discovery and material science. These approaches aim to control the three-dimensional arrangement of atoms with high precision.

One powerful strategy is the enzymatic desymmetrization of meso or prochiral substrates. For example, the selective enzymatic hydrolysis or acetylation of meso-diols or diacetates can produce chiral mono-alcohols or mono-acetates with very high enantiomeric excess. researchgate.net This method could be applied to a symmetrically substituted cyclohexane derivative to install chirality efficiently.

Another approach involves the use of chiral auxiliaries in chemical synthesis. For instance, chiral N-tert-butanesulfinyl imines can be used as key intermediates to direct the stereochemical outcome of nucleophilic additions or cyclization reactions. mdpi.com A strategy employing such an intermediate could be used to construct a chiral cyclohexane ring system, which could then be further elaborated to yield a specific stereoisomer of a this compound analogue. These methods, along with organocatalyzed intramolecular reactions, provide robust pathways to complex chiral structures. mdpi.com

Chemical Reactivity and Transformations of 3,5,5 Trimethylcyclohexane 1,2 Dione

Fundamental Reaction Mechanisms

The two carbonyl groups in 3,5,5-trimethylcyclohexane-1,2-dione are the primary sites for chemical reactions, engaging in nucleophilic additions and condensation reactions that are characteristic of 1,2-diketones.

The electrophilic nature of the carbonyl carbons in this compound makes them targets for nucleophiles. One notable example of this reactivity, observed in the parent compound cyclohexane-1,2-dione, is the crossed-aldol reaction with methyl ketones such as acetone, 2-butanone, and acetophenone. cdnsciencepub.com In this base-catalyzed reaction, the enolate of the attacking ketone adds to one of the carbonyl groups of the dione (B5365651). This process is energetically favorable as it alleviates the unfavorable dipole-dipole interactions between the adjacent carbonyls. cdnsciencepub.com This reaction leads to the formation of a 2-hydroxy-2-acetonylcyclohexanone derivative. cdnsciencepub.com

Table 1: Products of Crossed-Aldol Reaction with Cyclohexane-1,2-dione

| Attacking Ketone | Product |

|---|---|

| Acetone | 2-hydroxy-2-acetonylcyclohexanone |

| 2-Butanone | 2-hydroxy-2-(1-methyl-2-oxopropyl)cyclohexanone |

This data is based on the reactivity of the parent compound, cyclohexane-1,2-dione, and is illustrative of the expected reactivity for this compound.

Condensation reactions of this compound involve the reaction of both carbonyl groups with bifunctional nucleophiles to form heterocyclic structures. A key example of this is the reaction with 1,2-diamines. The parent compound, cyclohexane-1,2-dione, condenses with 1,2-diamines to yield diaza heterocycles. wikipedia.org This type of reaction is a common strategy for synthesizing complex cyclic structures.

Furthermore, 1,2-diketones can react with primary amines to form imines, which can then undergo further reactions. For instance, the reaction of cyclohexane-1,2-dione with aryl azides in the presence of amines like pyrrolidine (B122466) has been shown to produce cyclohexane-fused 4,5-dihydro-1,2,3-triazoles. rsc.org

Oxidation Reactions and Products

The oxidation of precursors to form this compound and the potential oxidation of the dione itself are important transformations.

This compound can be synthesized via the oxidation of isophorone (B1672270) with permanganate(VII) ion at 0°C. chemicalbook.com Similarly, the parent compound, cyclohexane-1,2-dione, can be prepared by the oxidation of cyclohexanone (B45756) using selenium dioxide. orgsyn.org These reactions highlight the formation of the 1,2-dione structure through the oxidation of a precursor ketone. While specific studies on the further oxidation of this compound are not detailed in the provided search results, 1,2-diketones can generally be cleaved under strong oxidizing conditions to form dicarboxylic acids.

Derivatization Strategies

Derivatization of this compound, particularly through the formation of Schiff bases, opens avenues for the synthesis of complex molecules and metal complexes.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.goviosrjournals.org In the case of this compound, both carbonyl groups can react with primary amines to form mono- or di-Schiff bases.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then undergoes dehydration, often under acid or base catalysis, to yield the stable imine product. nih.goviosrjournals.org

Table 2: General Steps in Schiff Base Formation

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Attack | Ketone + Primary Amine | Carbinolamine |

These Schiff bases derived from 1,2-diketones are versatile ligands in coordination chemistry. The nitrogen atom of the imine group and potentially other donor atoms in the ligand structure can coordinate with various metal ions to form stable metal complexes. nih.gov The synthesis of these complexes typically involves refluxing the Schiff base ligand with a metal salt in an appropriate solvent. nih.gov

Preparation of Heterocyclic Compounds

The 1,2-dicarbonyl moiety of this compound is a key functional group for the construction of various heterocyclic rings. This is primarily achieved through condensation reactions with binucleophilic reagents, where the two carbonyl groups react to form a new ring system.

A prominent application of this reactivity is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The general synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. In the case of this compound, its reaction with an ortho-phenylenediamine would lead to the formation of a tetracyclic quinoxaline derivative. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final quinoxaline product. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield.

The following table provides a generalized scheme for this type of reaction:

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aromatic 1,2-diamine | Quinoxaline derivative |

Photochemical and Thermal Transformations

The presence of the α-dicarbonyl chromophore in this compound makes it susceptible to photochemical reactions. Upon absorption of light, the molecule is promoted to an excited state, which can then undergo various transformations. The specific outcome of the photoreaction is dependent on factors such as the wavelength of light used and the reaction medium.

While specific studies on the photochemical and thermal transformations of this compound are not extensively documented in publicly available literature, general principles of cyclic 1,2-dione photochemistry can be inferred. These compounds are known to undergo reactions such as Norrish Type I and Type II cleavages, as well as cycloaddition reactions. For instance, irradiation could potentially lead to ring contraction or the formation of lactones.

Thermal transformations of this compound would likely require elevated temperatures and could result in decomposition or rearrangement products. Studies on the thermal decomposition of related compounds, such as 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, indicate that the trimethylcyclohexane ring system can be susceptible to fragmentation under thermal stress. scilit.com However, without specific experimental data, the precise nature of the thermal decomposition products of this compound remains speculative.

Biotransformations and Enzymatic Modifications

The use of microorganisms and isolated enzymes for the transformation of organic compounds offers a green and selective alternative to traditional chemical methods. The carbonyl groups of this compound are potential targets for enzymatic reduction.

Microbial Transformation Studies

Enantio- and Regioselective Reductions

The enzymatic reduction of the dicarbonyl groups in this compound can lead to the formation of chiral hydroxy ketones and diols. The enantio- and regioselectivity of such reductions are of paramount importance for the synthesis of optically active compounds. Biocatalysts, such as oxidoreductases from various microorganisms (e.g., yeast, bacteria), are known to catalyze the reduction of ketones with high stereoselectivity.

The reduction of this compound could potentially yield four different stereoisomeric diols, depending on the facial selectivity of the enzymatic attack on each carbonyl group. The specific stereochemical outcome would be determined by the enzyme's active site topology. The table below illustrates the potential products of such a bioreduction.

| Substrate | Biocatalyst | Potential Products | Selectivity |

| This compound | Oxidoreductase | (1R,2S)-3,5,5-Trimethylcyclohexane-1,2-diol | Enantio- and Regioselective |

| (1S,2R)-3,5,5-Trimethylcyclohexane-1,2-diol | |||

| (1R,2R)-3,5,5-Trimethylcyclohexane-1,2-diol | |||

| (1S,2S)-3,5,5-Trimethylcyclohexane-1,2-diol |

Further research is needed to explore and identify specific microorganisms or enzymes capable of performing these selective transformations on this compound, which would open up avenues for the efficient synthesis of valuable chiral synthons.

Spectroscopic and Structural Characterization of 3,5,5 Trimethylcyclohexane 1,2 Dione and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. escholarship.org For a compound like 3,5,5-trimethylcyclohexane-1,2-dione, LC-MS can be used to determine its molecular weight and to separate it from impurities or other components in a mixture. The molecular formula of this compound is C₉H₁₄O₂, giving it a molecular weight of 154.21 g/mol . scbt.com In an LC-MS analysis, this compound would be expected to show a molecular ion peak corresponding to this mass.

The analysis of other cyclic diones, such as cyclopentenediones, by LC-MS has demonstrated the utility of this technique for their characterization and has highlighted the effectiveness of atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) for their ionization. nih.govresearchgate.net These ionization techniques could likely be applied to the analysis of this compound as well.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - CH₃ - CO]⁺ |

| 97 | [M - (CH₃)₂ - H]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

Note: These are predicted fragments based on the structure and common fragmentation pathways for cyclic ketones.

Chromatographic Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. For the separation of related compounds like 3-methylcyclohexane-1,2-dione, reverse-phase HPLC methods have been successfully employed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com Similar conditions could likely be adapted for the separation of this compound. The separation of isomers of cyclic compounds is a common challenge, and various chromatographic methods are employed to achieve this.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be adjusted by varying the composition of the mobile phase. Gradient elution, where the solvent composition is changed over the course of the analysis, can be used to optimize the separation of this compound from impurities or related derivatives. Detection is commonly achieved using a UV detector, as the dione (B5365651) functional group possesses a chromophore that absorbs in the UV region. While specific application notes detailing the precise conditions for this compound are proprietary to various suppliers, the general approach allows for robust purity validation. lookchem.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The application of UPLC for the analysis of this compound allows for rapid purity checks and quantitative analysis, which is particularly advantageous in high-throughput screening environments. The mobile and stationary phases used are similar to those in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle size columns.

Gas Chromatography (GC-FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its boiling point of approximately 214 °C, this compound is well-suited for GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity and quantitative accuracy for organic compounds.

In a typical GC-FID analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For a moderately polar compound like this compound, a mid-polarity column (e.g., one containing a phenyl- and methyl-substituted polysiloxane) is often effective.

Below are typical parameters that could be adapted for the analysis of this compound, based on methods for similar trimethylated cyclohexene (B86901) derivatives.

Table 1: Illustrative GC-FID Parameters for Analysis of Related Cyclic Ketones

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | HP-5 MS (5% Phenyl Methyl Siloxane) |

| Column Length | 30 - 60 m |

| Column Diameter | 0.25 mm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Start at 60°C, ramp to 280°C |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule. While a specific crystal structure for this compound is not publicly available in the searched literature, the principles of the technique allow for a detailed prediction of the structural insights it would yield.

For a cyclic molecule like this, X-ray analysis would reveal the exact conformation of the six-membered ring, which is expected to adopt a distorted chair or twist-boat conformation to accommodate the sp²-hybridized centers of the dione group. It would also confirm the relative stereochemistry of the methyl groups and the planarity of the α-dicarbonyl moiety. In studies of related complex molecules, X-ray crystallography has been indispensable in unambiguously verifying molecular structures. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is dominated by characteristic absorptions of its ketone and alkyl groups.

The most prominent feature is the strong C=O stretching band. For cyclic 1,2-diketones, this band typically appears in the range of 1730–1760 cm⁻¹. thieme-connect.de The spectrum will also show C-H stretching vibrations for the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, as well as C-H bending vibrations in the 1365-1465 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Diketone) | Stretch | 1730 - 1760 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| C-H (Methylene) | Bend | ~1465 | Medium |

| C-H (Methyl) | Bend | ~1375 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The α-dicarbonyl system in this compound constitutes a chromophore that absorbs UV-Vis light. The UV spectrum typically shows two main absorption bands for such compounds. thieme-connect.de

The first is a high-energy π → π* transition, which is expected to occur in the lower UV range. The second, more characteristic absorption, is a lower-energy n → π* transition involving the non-bonding electrons of the oxygen atoms. This transition is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, often in the visible range (around 400-500 nm), which is responsible for the pale yellow color of many α-diketones. The exact position of this absorption is sensitive to the dihedral angle between the two carbonyl groups. thieme-connect.de

Computational Chemistry and Theoretical Studies of 3,5,5 Trimethylcyclohexane 1,2 Dione

Molecular Modeling and Conformation Analysis

The conformational flexibility of the cyclohexane (B81311) ring is a cornerstone of stereochemistry. For 3,5,5-Trimethylcyclohexane-1,2-dione, the cyclohexane ring can, in principle, adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. Molecular modeling techniques, ranging from simple molecular mechanics to more sophisticated quantum chemical methods, are employed to determine the relative stabilities of these conformers.

For substituted cyclohexanes, the spatial arrangement of substituents significantly influences conformational preference, primarily due to steric interactions. In the case of this compound, the molecule possesses three methyl groups and two carbonyl groups on the cyclohexane ring. The gem-dimethyl group at the 5-position introduces significant steric bulk.

Computational models can provide quantitative data on the energy differences between various conformers, the barriers to ring inversion, and the preferred bond lengths and angles.

Table 1: Predicted Conformational Data for Substituted Cyclohexanes

| Conformer Type | Key Steric Interactions | Relative Stability |

| Chair | 1,3-diaxial interactions | Generally most stable |

| Boat | Flagpole interactions | Generally less stable |

| Twist-Boat | Reduced flagpole interactions | Intermediate stability |

Note: This table represents general principles of conformational analysis for substituted cyclohexanes and is applicable for a qualitative understanding of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the molecular properties of this compound by solving the electronic Schrödinger equation.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is characterized by the presence of two adjacent carbonyl groups, which significantly influences its reactivity. DFT calculations can be used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO is typically associated with the regions of the molecule that are most likely to donate electrons (nucleophilic character), while the LUMO indicates the regions most susceptible to accepting electrons (electrophilic character). For an α-diketone like this compound, the lone pair electrons on the oxygen atoms contribute significantly to the HOMO, while the π* orbitals of the carbonyl groups are major components of the LUMO. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution. The regions around the carbonyl oxygen atoms are expected to show a negative electrostatic potential due to the high electronegativity of oxygen, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms will exhibit a positive electrostatic potential, marking them as sites for nucleophilic attack.

DFT studies on similar cyclic diketones have explored keto-enol tautomerization. acs.org Such calculations can predict the relative stabilities of the diketo and enol forms of this compound and the energy barriers for their interconversion, providing insights into its acid-base chemistry and potential reactivity patterns.

Table 2: Representative Quantum Chemical Descriptors for a Generic Cyclic Diketone

| Descriptor | Typical Predicted Value/Information | Significance |

| HOMO Energy | -6 to -8 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -1 to -3 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 4 to 6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2 to 4 D | Influences solubility and intermolecular interactions |

Note: The values in this table are illustrative for a generic cyclic diketone and would require specific calculations for this compound.

Spectroscopic Property Simulations

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate various types of spectra, including:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to predict the positions of absorption bands in the IR spectrum. The characteristic C=O stretching frequencies of the diketone functionality are particularly amenable to theoretical prediction and can be correlated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. For α-diketones, the n→π* and π→π* transitions of the carbonyl groups are of particular interest.

Crystal Structure Prediction and Polymorphism (Related Diketones)

Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structure of a molecule from its chemical diagram alone. nih.govresearchgate.netiucr.organnualreviews.org This is a challenging field of computational chemistry, as the predicted crystal structures must be energetically favorable, which often results in many possible structures lying within a narrow energy range. nih.goviucr.org

For a molecule like this compound, CSP would involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The final predicted structures represent potential polymorphs—different crystalline forms of the same compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. rsc.orgresearchgate.net For reactions involving this compound, computational methods can be used to:

Identify Transition States: By locating the transition state structures on the potential energy surface, the energy barriers (activation energies) for a reaction can be calculated.

Map Reaction Pathways: The entire reaction coordinate can be mapped out, providing a detailed step-by-step description of the chemical transformation.

Explore the Role of Catalysts and Solvents: The influence of catalysts and different solvent environments on the reaction mechanism and energetics can be modeled explicitly or implicitly.

For example, computational studies could be applied to understand the mechanism of nucleophilic addition to one of the carbonyl groups, enolate formation and subsequent reactions, or rearrangement reactions that the diketone might undergo. Without specific experimental or computational studies on this molecule, one can only surmise the potential applications of these powerful theoretical tools in understanding its chemical behavior.

Biological Activities and Mechanistic Investigations of 3,5,5 Trimethylcyclohexane 1,2 Dione and Analogues

Potential Bioactivities

While direct research into the biological activities of 3,5,5-Trimethylcyclohexane-1,2-dione is limited, studies on analogous compounds, particularly those based on the cyclohexane-1,3-dione scaffold, have revealed a range of biological effects. These findings suggest potential areas of investigation for this compound and its derivatives.

Derivatives of cyclohexane-1,3-dione have been identified as noteworthy building blocks for compounds with herbicidal and medicinal properties. The inhibitory action of this class of compounds is often attributed to their capacity to chelate ferrous ions within the active sites of enzymes. For instance, some cyclohexane-1,3-dione derivatives are known to inhibit 4-hydroxyphenylpyruvate deoxygenase. Furthermore, various arylhydrazones of cyclohexane-1,3-dione have been synthesized and investigated for their biological potential. These compounds have been explored as precursors for potential anti-diabetic drugs and have shown a spectrum of activities including anti-inflammatory, analgesic, antipyretic, antibacterial, and antitumor effects.

In one study, novel ligands derived from cyclohexane-1,3-dione, namely 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione, along with their zinc(II) and copper(II) complexes, were synthesized and screened for antibacterial activity. The results, summarized in the table below, indicate that certain metal complexes of these cyclohexane-1,3-dione derivatives exhibit notable antibacterial activity against various bacterial strains.

Antibacterial Activity of Cyclohexane-1,3-dione Analogues and their Metal Complexes

| Compound/Complex | Escherichia coli (ATCC 25922) Inhibition Zone (mm) | Enterococcus faecalis (ATCC 29212) Inhibition Zone (mm) | Staphylococcus aureus (ATCC 25923) Inhibition Zone (mm) | Salmonella typhimurium (CCM 583) Inhibition Zone (mm) |

|---|---|---|---|---|

| [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O | 12 | 11 | 13 | 12 |

| [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O | 11 | 12 | 12 | 11 |

| [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O | 11 | 11 | 12 | 11 |

| Ampicillin (Standard) | 25 | 24 | 26 | 25 |

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione

Enzyme Mechanism Studies

Direct enzymatic studies on this compound are not extensively documented. However, research on the enzymatic degradation of the parent compound, cyclohexane-1,2-dione, provides insight into potential metabolic pathways and enzyme mechanisms. A key enzyme in this process is Cyclohexane-1,2-dione hydrolase (CDH).

CDH, isolated from the denitrifying bacterium Azoarcus sp. strain 22Lin, is a novel member of the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme family. scbt.com This enzyme is unique as it is the first ThDP-dependent enzyme characterized to date that cleaves a cyclic aliphatic compound. scbt.com The primary function of CDH is to catalyze the hydrolytic cleavage of the C-C bond adjacent to a carbonyl group in cyclohexane-1,2-dione. scbt.com This reaction results in the formation of 6-oxohexanoate (B1234620). Subsequently, in an NAD+-dependent reaction, 6-oxohexanoate is oxidized to adipate. scbt.com

The mechanism is characteristic of ThDP-dependent enzymes, which are typically involved in the cleavage of C-C bonds adjacent to a carbonyl group. scbt.com The enzyme has been purified and found to be a homodimer. Each monomer contains ThDP, Mg2+, and flavin adenine (B156593) dinucleotide (FAD), although the precise role of FAD in this specific enzymatic reaction remains to be fully elucidated. scbt.com Interestingly, the enzyme exhibits substrate specificity, as it does not react with the corresponding cyclic 1,3- and 1,4-diones. scbt.com

Metabolic Pathway Investigations

Investigations into the metabolic pathways involving cyclohexane-diones have primarily focused on the degradation of unsubstituted alicyclic compounds by microorganisms. The degradation of cyclohexane-1,2-diol by Azoarcus sp. strain 22Lin involves a pathway where cyclohexane-1,2-dione is a key intermediate. scbt.com

The metabolic sequence is as follows:

Cyclohexane-1,2-diol is oxidized to cyclohexane-1,2-dione.

Cyclohexane-1,2-dione hydrolase (CDH) then cleaves the alicyclic ring of cyclohexane-1,2-dione, forming 6-oxohexanoate. scbt.com

Finally, 6-oxohexanoate is further oxidized to adipate. scbt.com

This pathway represents a novel route for the anaerobic degradation of alicyclic compounds. scbt.com A similar hydrolytic cleavage of a cyclic dione (B5365651), the conversion of 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione to 5-deoxy-d-glucuronic acid, has been described as a step in the myo-inositol catabolism in Bacillus subtilis. scbt.com While these studies provide a framework for understanding the metabolism of the cyclohexane-1,2-dione core, the specific metabolic fate of the trimethylated analog, this compound, has not been detailed in the available literature. The presence of the methyl groups on the cyclohexane (B81311) ring could potentially influence the rate and pathway of its metabolism compared to the unsubstituted parent compound.

Inhibition and Modulation of Biological Targets

Hepatitis C Inhibitor Research (Analogs)

This compound serves as a valuable starting material in the synthesis of more complex molecules with therapeutic potential. chemicalbook.com Specifically, it is used in the preparation of tetrahydro-carbazolone analogs, which have been investigated as inhibitors of the Hepatitis C virus (HCV). chemicalbook.com

A novel class of HCV NS5B RNA-dependent RNA polymerase inhibitors has been designed and synthesized based on 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffolds. The synthesis of these scaffolds utilizes precursors derived from cyclic diones, including this compound. The resulting analogs have shown inhibitory activity against the HCV NS5B enzyme, which is crucial for viral replication.

In a study focusing on these novel inhibitors, several synthesized analogs were tested for their ability to inhibit the HCV NS5B enzyme. The half-maximal inhibitory concentration (IC50) was determined for these compounds. The data from this research highlights the potential of these carbazole (B46965) and cyclopenta[b]indole (B15071945) derivatives as antiviral agents.

Inhibitory Activity of Tetrahydro-carbazolone and Tetrahydro-cyclopenta[b]indole Analogs against HCV NS5B Polymerase

| Analog | Scaffold | IC₅₀ (nM) |

|---|---|---|

| 36 | 1,2,3,4-tetrahydro-cyclopenta[b]indole | 550 |

Data extracted from a study on novel HCV NS5B inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

The development of tetrahydro-carbazolone and tetrahydro-cyclopenta[b]indole derivatives as HCV NS5B inhibitors has provided some initial insights into the structure-activity relationships (SAR) of this class of compounds. The research indicates that modifications to different parts of the molecular scaffold can significantly impact the inhibitory potency.

Key findings from the SAR studies include:

Scaffold Preference : The 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was found to be slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole scaffold. nih.gov

Aromatic Substitution : Optimization of the aromatic region of the scaffolds showed a preference for a 5,8-disubstitution pattern in both the carbazole and cyclopenta[b]indole series. nih.gov

Alkyl Substitution : An n-propyl group at the C-1 position of the scaffold was found to be favorable for inhibitory activity. nih.gov

Applications of 3,5,5 Trimethylcyclohexane 1,2 Dione in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of cyclohexane (B81311) dione (B5365651) derivatives as foundational units in the synthesis of a wide array of bioactive molecules is well-documented. While the broader class of cyclohexane-1,3-diones has been extensively studied as precursors for various natural products and heterocyclic compounds, 3,5,5-trimethylcyclohexane-1,2-dione offers a distinct reactivity pattern due to its vicinal dicarbonyl arrangement. This arrangement is particularly amenable to condensation reactions and the formation of heterocyclic systems.

Although specific examples detailing the extensive use of this compound in the total synthesis of a broad range of complex natural products are not as widely reported as for its 1,3-dione isomer, its role in constructing specific classes of bioactive compounds is significant. Its rigid, substituted cyclohexane frame provides a robust scaffold upon which further stereochemical complexity can be built. A prime example of its application as a building block is in the synthesis of tetrahydro-carbazolone analogs, which will be discussed in detail in the subsequent section. The reactivity of its ketone functionalities allows for the strategic introduction of various substituents and the formation of new ring systems, highlighting its potential in combinatorial chemistry and drug discovery.

Precursor for Advanced Materials and Pharmaceuticals

The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of specialized chemicals, including those with pharmaceutical applications.

A notable application of this compound is in the preparation of tetrahydro-carbazolone analogs. chemicalbook.com These compounds are of significant interest in medicinal chemistry due to their potential therapeutic properties. Specifically, certain tetrahydro-carbazolone derivatives synthesized from this dione have been investigated as inhibitors of the hepatitis C virus. The synthesis typically involves a Fischer indole (B1671886) synthesis or a similar cyclization reaction, where the dione condenses with a substituted hydrazine (B178648) to form the carbazole (B46965) core. The trimethylated cyclohexane ring of the starting material becomes an integral part of the final tricyclic structure, influencing its conformational properties and biological activity.

Table 1: Synthesis of Tetrahydro-carbazolone Analogs

| Reactant | Reagent | Product Class | Therapeutic Target |

|---|

Direct involvement of this compound in the biosynthesis or industrial synthesis of carotenoids has not been prominently reported in scientific literature. Carotenoid biosynthesis in nature proceeds through the mevalonate (B85504) or MEP/DOXP pathways, which involve isoprenoid precursors. Industrial syntheses of carotenoids often rely on building-block strategies involving molecules like vitamin A and other polyene synthons. While various cyclic ketones and related structures are utilized in the synthesis of the ionone (B8125255) rings characteristic of many carotenoids, a direct role for this compound in these established pathways is not evident.

Similar to carotenoids, there is no direct evidence to suggest that this compound is a direct intermediate in the commercial synthesis of Vitamin E acetate (B1210297) (α-tocopheryl acetate). The industrial synthesis of Vitamin E primarily involves the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol. acrossbiotech.comresearchgate.net

However, an indirect relationship exists through the precursor molecule, isophorone (B1672270). Isophorone, which can be synthesized from the self-condensation of acetone, is a key starting material for the production of trimethylhydroquinone. researchgate.netpku.edu.cn this compound itself can be synthesized from isophorone. chemicalbook.com This places this compound in the same family of isophorone-derived fine chemicals, some of which are crucial for Vitamin E synthesis.

Table 2: Relationship of this compound to Vitamin E Synthesis Intermediates

| Starting Material | Can be Synthesized into | Role in Vitamin E Synthesis |

|---|---|---|

| Isophorone | Trimethylhydroquinone (TMHQ) | Key aromatic component of Vitamin E |

Role in Flavors and Fragrances Research (Contextual; Compound's Presence/Absence as Research Subject)

The role of this compound in the flavor and fragrance industry is a subject with conflicting information. One source identifies the compound, also known as "nicotinone," as being found in burley tobacco and possessing a coffee-like aroma. chemdad.com This source suggests its use in edible and cigarette fragrances. hsppharma.com It has been assigned a FEMA (Flavor and Extract Manufacturers Association) number of 3459, which typically designates a substance as generally recognized as safe for use in flavorings. robinsonbrothers.ukendeavourchem.co.ukparchem.com

Conversely, other chemical databases explicitly state that this compound is "not for fragrance use" and "not for flavor use". thegoodscentscompany.com This discrepancy suggests that while the compound may be a subject of research within the flavor and fragrance domain, its application may be restricted or its sensory profile may not be suitable for widespread use in consumer products. The presence of a FEMA number indicates a history of evaluation for flavor use, but the current recommendations from some suppliers advise against it. This highlights the nuanced and evolving nature of research and regulation in the flavor and fragrance industry.

Table 3: Conflicting Information on Flavor and Fragrance Use

| Aspect | Information Suggesting Use | Information Discouraging Use |

|---|---|---|

| Synonym | Nicotinone, Tobacco Ketone hsppharma.comparchem.com | - |

| Natural Occurrence | Reported in burley tobacco chemdad.com | - |

| Aroma Profile | Coffee-like aroma hsppharma.com | Not specified |

| FEMA Number | 3459 robinsonbrothers.ukendeavourchem.co.ukparchem.com | - |

| Recommended Use | Suggested for new edible and cigarette fragrances hsppharma.com | "not for fragrance use", "not for flavor use" thegoodscentscompany.com |

Environmental Fate and Analytical Methodologies in Environmental Science

Degradation Pathways in Environmental Matrices

Detailed research specifically outlining the environmental degradation pathways of 3,5,5-Trimethylcyclohexane-1,2-dione is limited. However, by examining studies on structurally similar compounds, such as cyclic ketones and its precursor isophorone (B1672270), plausible degradation routes can be inferred. The primary mechanisms expected to reduce its concentration in environmental matrices like soil and water are biodegradation and volatilization. who.int

Microbial action is a fundamental route for the breakdown of cyclic ketones in the environment. rsc.org Studies on other ketones demonstrate that bacteria, such as those from the Pseudomonas genus, can metabolize these structures. nih.gov The process typically involves oxidative cleavage of the ring, leading to the formation of dicarboxylic acids and other smaller organic molecules that can be integrated into microbial metabolic cycles. rsc.orgnrel.gov For instance, the biodegradation of other ketones has been shown to proceed via subterminal oxidation, forming intermediates like acetates before further breakdown. nih.gov Given its presence in natural products like tobacco, it is likely that various microorganisms have evolved enzymatic pathways capable of degrading this compound.

Abiotic degradation processes may also play a role. While specific data on this compound is not available, the environmental fate of isophorone, a related α,β-unsaturated cyclic ketone, is influenced by volatilization from soil and water surfaces. who.intcdc.gov Once in the atmosphere, it is susceptible to photo-oxidation, primarily through reactions with hydroxyl radicals. cdc.gov Similar atmospheric reactions are likely for this compound. Additionally, general chemical processes, such as the formation and subsequent decay of organic peroxides, contribute to the natural aging and degradation of many organic compounds in the presence of atmospheric oxygen. wikipedia.org

| Degradation Pathway | Description | Relevant Compounds Studied |

| Microbial Biodegradation | Enzymatic breakdown by microorganisms (e.g., bacteria) leading to ring cleavage and formation of simpler organic acids. rsc.orgnrel.gov | Cyclic Ketones, 2-Tridecanone nih.gov |

| Volatilization | Physical process of evaporating from soil and water surfaces into the atmosphere. who.intcdc.gov | Isophorone who.intcdc.gov |

| Atmospheric Photo-oxidation | Chemical degradation in the air initiated by sunlight and reaction with hydroxyl radicals. cdc.gov | Isophorone cdc.gov |

Analytical Techniques for Environmental Detection and Monitoring

The accurate detection and quantification of this compound in environmental samples require sensitive and selective analytical methods capable of isolating the target analyte from complex matrices.

Chromatographic Detection

Gas Chromatography (GC) is the foremost technique for the analysis of volatile and semi-volatile compounds like this compound. univassouras.edu.br Its effectiveness is well-documented for separating components in intricate mixtures such as tobacco smoke, where this compound is naturally found. nih.govfarmaciajournal.com

For environmental samples, a pre-concentration and sample cleanup step is typically necessary. Solid-Phase Microextraction (SPME) is a modern, solvent-free technique well-suited for this purpose. nih.gov In SPME, a coated fiber is exposed to the sample (e.g., water or the headspace above a soil sample), where analytes adsorb onto the fiber. The fiber is then transferred to the hot injector of a GC system, where the analytes are desorbed for analysis. nih.gov

The GC system separates the volatilized compounds based on their boiling points and interaction with a stationary phase within a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used for this type of analysis. farmaciajournal.com

| Parameter | Typical Value / Condition | Purpose |

| Technique | Gas Chromatography (GC) | Separation of volatile compounds. |

| Sample Preparation | Solid-Phase Microextraction (SPME) nih.gov | Concentration and isolation of the analyte. |

| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) farmaciajournal.com | Separation based on boiling point and polarity. |

| Carrier Gas | Helium tandfonline.com | Mobile phase to carry analytes through the column. |

| Oven Program | Initial 40°C, ramp to 180°C tandfonline.com | Controlled temperature increase to elute compounds. |

While less common for such a volatile compound, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when analyzing for a wide range of pollutants with varying polarities. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is non-polar, is a common configuration. nih.gov However, due to the compound's volatility, GC-based methods generally offer superior performance.

Spectroscopic Quantification

Following chromatographic separation, a detector is required for quantification. Mass Spectrometry (MS) is the definitive choice for this purpose due to its high sensitivity and selectivity, making it ideal for trace analysis in complex environmental matrices. tandfonline.com When coupled with GC, the technique is known as GC-MS.

As compounds elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio. This process provides not only quantitative data but also structural information that confirms the identity of the compound. farmaciajournal.com

For enhanced sensitivity and to minimize interference from matrix components, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. tandfonline.com In SIM mode, the instrument is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the full mass range. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. For even greater selectivity, tandem mass spectrometry (MS/MS) can be used, which involves isolating a specific parent ion and then fragmenting it further to monitor a unique daughter ion. dntb.gov.ua

Advanced direct ionization techniques, such as Direct Analysis in Real Time (DART), coupled with high-resolution mass spectrometry (HRMS), offer rapid screening of environmental samples with minimal preparation, representing a frontier in environmental monitoring. lcms.cz

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5,5-trimethylcyclohexane-1,2-dione, and how can purity be ensured post-synthesis?

- Category : Synthesis and Purification

- Answer :

- Synthesis : Common methods include cyclization of β-keto esters or oxidation of substituted cyclohexene precursors (e.g., via Jones oxidation). For example, oxidation of 3,5,5-trimethylcyclohexene derivatives under controlled acidic conditions can yield the dione structure .

- Purification : Steam distillation is effective due to its boiling point (214.6°C at 760 mmHg) . Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) further enhances purity. Validate purity via GC-MS (>95%) or HPLC (retention time consistency) .

Q. Which analytical techniques are critical for characterizing this compound?

- Category : Structural Characterization

- Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at C3, C5, and C5). Look for carbonyl signals at ~200-210 ppm in C NMR .

- Mass Spectrometry : GC-MS or HRMS verifies molecular ion peaks (m/z 154.21 for [M]) and fragmentation patterns .

- FT-IR : Key absorption bands include C=O stretches (~1700-1750 cm) and C-H bending for methyl groups (~1375 cm) .

Q. What safety protocols are essential when handling this compound?

- Category : Laboratory Safety

- Answer :

- PPE : Wear nitrile gloves, tight-sealing goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., distillation) .

- Ventilation : Ensure airflow rates >0.5 m/s in confined spaces to prevent vapor accumulation (boiling point: 214.6°C) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (hazard code: Xn) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Category : Data Validation

- Answer :

- Cross-Validation : Compare DSC (differential scanning calorimetry) data with literature values. For example, reported melting points vary due to polymorphic forms; use X-ray crystallography to identify crystalline phases .

- Purity Checks : Contaminants (e.g., residual solvents) skew results. Employ Karl Fischer titration for water content and ICP-MS for metal traces .

Q. What experimental strategies can elucidate the compound’s reactivity in ketone-based condensation reactions?

- Category : Mechanistic Studies

- Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or H NMR to track carbonyl consumption. Vary temperatures (25–80°C) to calculate activation energies .

- Isotopic Labeling : Use O-labeled dione to trace oxygen exchange in nucleophilic additions. LC-MS/MS identifies labeled products .

Q. How does steric hindrance from the 3,5,5-trimethyl groups influence stereochemical outcomes in diastereoselective reactions?

- Category : Stereochemical Analysis

- Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries. Compare with experimental diastereomer ratios from chiral HPLC .

- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm steric effects on regioselectivity .

Q. What methodologies assess the compound’s potential toxicity in cellular models?

- Category : Toxicology

- Answer :

- In Vitro Assays : Expose human hepatocytes (e.g., HepG2 cells) to 0.1–10 mM doses. Measure ROS production via DCFH-DA fluorescence and apoptosis via caspase-3 activation .

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronide conjugates) in microsomal incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.